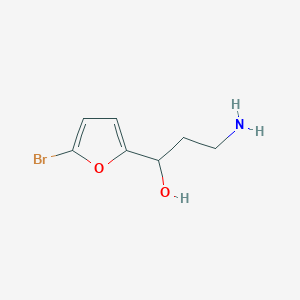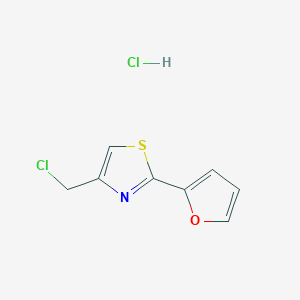
1-(Bromomethyl)-1-cyclopropylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-cyclopropylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclobutane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-cyclopropylcyclobutane can be synthesized through the α-bromination of carbonyl compounds. One common method involves the reaction of cyclopropyl methyl ketone with bromine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an α-bromoketone intermediate, which is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using molecular bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-cyclopropylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropylmethyl derivatives.
- Oxidation reactions produce cyclopropylmethyl alcohols or ketones.
- Reduction reactions result in cyclopropylmethyl compounds .
Scientific Research Applications
1-(Bromomethyl)-1-cyclopropylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclobutane involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s effects are mediated through pathways involving alkylation and subsequent biochemical changes .
Comparison with Similar Compounds
Cyclopropylmethyl Bromide: Similar in structure but lacks the cyclobutane ring.
Bromocyclopropane: Contains a bromine atom attached directly to the cyclopropane ring.
1-Bromo-2-methylcyclopropane: A brominated cyclopropane derivative with a methyl group.
Uniqueness: 1-(Bromomethyl)-1-cyclopropylcyclobutane is unique due to the presence of both a cyclopropyl and a cyclobutane ring in its structure. This dual-ring system imparts distinct chemical properties, such as increased ring strain and reactivity, making it a valuable compound for synthetic and mechanistic studies .
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclopropylcyclobutane |
InChI |
InChI=1S/C8H13Br/c9-6-8(4-1-5-8)7-2-3-7/h7H,1-6H2 |
InChI Key |
UFHCZIZEUKWIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CBr)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


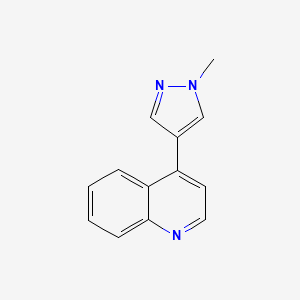


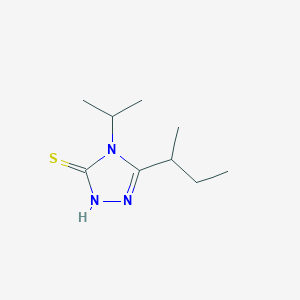
![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
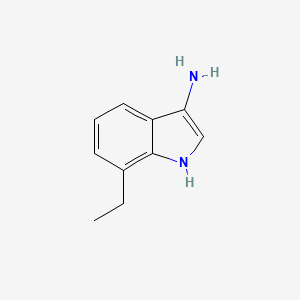
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
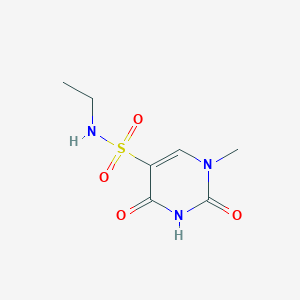

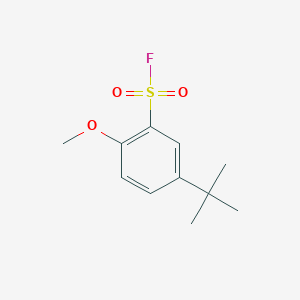
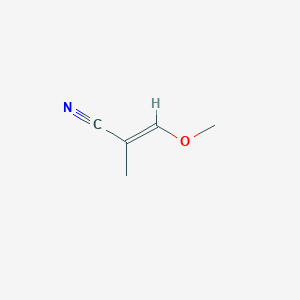
![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
